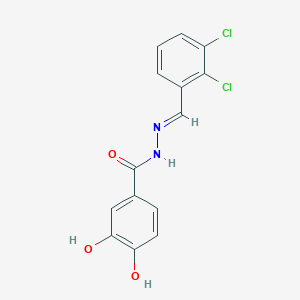![molecular formula C16H22N2O3 B323719 ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate](/img/structure/B323719.png)
ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate typically involves the reaction of 3-methylbenzoyl hydrazine with ethyl 3-oxobutanoate. The reaction is carried out under reflux conditions in an ethanolic solution. The reaction mixture is heated to reflux for a specified period, usually around 2 hours, to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s hydrazone group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate involves its interaction with molecular targets through its hydrazone group. This group can form stable complexes with metal ions, which can influence various biochemical pathways. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate: Similar structure with an indole ring instead of a benzoyl group.
Ethyl (3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate: Contains a dinitrophenyl group instead of a methylbenzoyl group.
Uniqueness
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate is unique due to its specific hydrazone structure and the presence of a methylbenzoyl group
Eigenschaften
Molekularformel |
C16H22N2O3 |
|---|---|
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C16H22N2O3/c1-5-14(16(20)21-6-2)12(4)17-18-15(19)13-9-7-8-11(3)10-13/h7-10,14H,5-6H2,1-4H3,(H,18,19)/b17-12- |
InChI-Schlüssel |
XPNZNPZITSTAKW-ATVHPVEESA-N |
SMILES |
CCC(C(=NNC(=O)C1=CC(=CC=C1)C)C)C(=O)OCC |
Isomerische SMILES |
CCC(/C(=N\NC(=O)C1=CC=CC(=C1)C)/C)C(=O)OCC |
Kanonische SMILES |
CCC(C(=NNC(=O)C1=CC=CC(=C1)C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[({5-Nitro-2-furyl}methylene)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B323639.png)
![2-amino-5-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxamide](/img/structure/B323643.png)

![3,4-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B323648.png)
![3,4-dihydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B323649.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B323650.png)

![2,4-dihydroxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323653.png)



![(6E)-4-bromo-6-[(2-fluoro-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323661.png)
